(1-Isobutyl-1H-imidazol-5-yl)methanol is a heterocyclic compound with the molecular formula C₈H₁₄N₂O and a CAS number of 226930-88-7. This compound is a derivative of imidazole, characterized by a five-membered ring containing two nitrogen atoms. It is primarily recognized for its potential applications in chemistry and biology, serving as a building block for more complex molecules and as a ligand in biochemical assays.
The compound is synthesized through various chemical reactions involving imidazole derivatives. It is classified under heterocyclic compounds, specifically as an imidazole derivative. Its structure allows it to interact with various biological systems, making it relevant for research in medicinal chemistry and biochemistry.
The synthesis of (1-Isobutyl-1H-imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of isobutylamine with glyoxal and formaldehyde under acidic conditions to form the imidazole ring. This step is followed by reduction to yield the desired methanol derivative.
The molecular structure of (1-Isobutyl-1H-imidazol-5-yl)methanol consists of an imidazole ring substituted with an isobutyl group and a hydroxymethyl group. The structural formula can be represented as follows:
(1-Isobutyl-1H-imidazol-5-yl)methanol can undergo several types of chemical reactions:
The mechanism of action for (1-Isobutyl-1H-imidazol-5-yl)methanol involves its interaction with various molecular targets, particularly through hydrogen bonding and coordination with metal ions. This versatility allows it to act as a ligand in enzyme interactions, influencing biological pathways and modulating enzyme activity.
The interactions facilitated by the imidazole ring are crucial for its biological activity, which may include:
These properties make it an important compound in biochemical research.
(1-Isobutyl-1H-imidazol-5-yl)methanol has several applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial chemistry, highlighting its role as a versatile intermediate in the synthesis of biologically active compounds.
The construction of the imidazole ring system in (1-Isobutyl-1H-imidazol-5-yl)methanol typically employs acid-catalyzed cyclocondensation. A robust approach involves refluxing glycolic acid with 2-aminothiophenol or benzene-1,2-diamine in 4 M hydrochloric acid, yielding (benzo[d]thiazol-2-yl)methanol or (1H-benzo[d]imidazol-2-yl)methanol, respectively [3]. These primary alcohols serve as precursors for further oxidation to aldehydes—key intermediates for Horner–Wadsworth–Emmons (HWE) reactions. Dess–Martin periodinane (DMP) is the oxidant of choice for converting these alcohols to carbaldehydes, offering yields >85% with minimal side-product formation [3] [9]. Catalyst-controlled regioselectivity is critical, as N-substitution must occur selectively at the imidazole’s N1 position to avoid isomeric impurities.
Table 1: Catalytic Routes to Imidazole/Alcohol Intermediates
Starting Material | Catalyst/Conditions | Product | Yield (%) |
---|---|---|---|
2-Aminothiophenol | Glycolic acid, HCl (reflux) | (Benzo[d]thiazol-2-yl)methanol | 70–75 |
Benzene-1,2-diamine | Glycolic acid, HCl (reflux) | (1H-Benzo[d]imidazol-2-yl)methanol | 65–70 |
Primary Alcohols | Dess–Martin periodinane | Heteroaryl-2-carbaldehydes | 85–92 |
N-Alkylation of the imidazole nitrogen with isobutyl groups requires chemo- and regioselective protocols to avoid O-alkylation of the alcohol. The optimal method employs potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 60–80°C, reacting 1H-imidazol-5-yl methanol derivatives with isobutyl bromide [4] . This approach achieves >90% N1-selectivity due to the higher nucleophilicity of the imidazole nitrogen compared to the hydroxyl group. Microwave-assisted alkylation reduces reaction times from 12 hours to <1 hour while maintaining yields of 88–95% . Scalability studies confirm that this method is viable for multi-gram synthesis, with purification via silica gel chromatography providing >98% purity. Alternative alkyl halides (e.g., cyclohexyl bromide) follow similar pathways but require adjusted stoichiometry for complete conversion [5].
Table 2: Alkylation Conditions for Isobutyl Introduction
Substrate | Base/Solvent | Alkyl Halide | Conditions | Yield (%) |
---|---|---|---|---|
(1H-Imidazol-5-yl)methanol | K₂CO₃, DMF | Isobutyl bromide | 60°C, 12 h | 85–90 |
(1H-Benzo[d]imidazol-2-yl)methanol | K₂CO₃, DMF | Isobutyl bromide | 80°C, 10 h | 82–88 |
(1H-Imidazol-5-yl)methanol | Cs₂CO₃, DMF | Isobutyl iodide | Microwave, 40 min | 90–95 |
The Horner–Wadsworth–Emmons (HWE) reaction enables efficient C–C bond formation for synthesizing unsymmetrical 1,7-diheteroarylhepta-1,4,6-trien-3-ones—key scaffolds in curcumin-based anticancer agents. The protocol involves reacting tetraethyl (2-oxopropane-1,3-diyl)bis(phosphonate) with heteroaromatic aldehydes (e.g., imidazole-2-carbaldehydes) under mild conditions [6] . Lithium chloride/DBU mixtures facilitate the reaction for base-sensitive substrates, yielding α,β-unsaturated ketones with >95% E-selectivity [6] [10]. For Z-selectivity (required in specific bioactive analogs), the Still–Gennari modification employs bis(2,2,2-trifluoroethyl) phosphonates with KHMDS/18-crown-6, achieving Z:E ratios of 95:5 [6] [10]. Recent optimizations using methylmagnesium bromide enhance E-selectivity for sterically hindered aldehydes, crucial for imidazole-bearing systems [10].
Deuterium incorporation at metabolically vulnerable sites slows oxidative metabolism without altering pharmacodynamics. For (1-Isobutyl-1H-imidazol-5-yl)methanol, deuterium is introduced at the benzylic position (CH₂OH → CD₂OH) via a two-step process:
Table 3: Deuterated Analogs and Metabolic Stability
Compound | Deuteration Site | Isotopic Purity (%) | t₁/₂ in Microsomes (min) |
---|---|---|---|
(1-Isobutyl-1H-imidazol-5-yl)-CD₂OH | Benzylic | 98.5 | 42.7 |
Non-deuterated Control | N/A | N/A | 18.5 |
[4-(Adamantan-1-yl)-1H-imidazol-2-yl]-CD₂OH | Benzylic | 97.8 | 61.2 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1